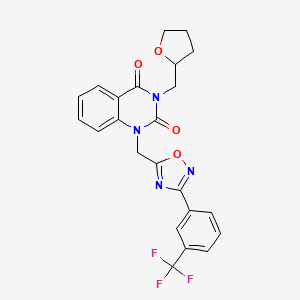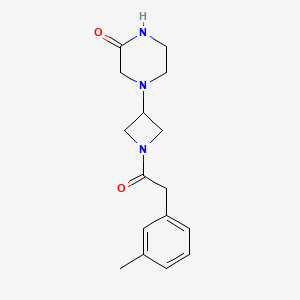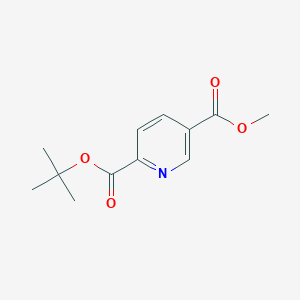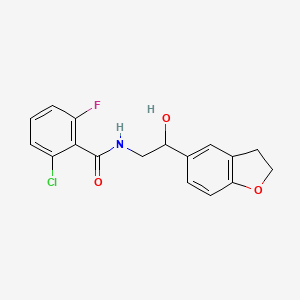
2-ethyl-N,N-dimethylmorpholine-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-N,N-dimethylmorpholine-4-sulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse range of biological activities and applications in various fields of chemistry and medicine. The sulfonamide group is a common feature in these molecules, which consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom that is further bonded to an organic moiety.
Synthesis Analysis
The synthesis of sulfonamide derivatives can be achieved through various methods. One such method is the electrochemical synthesis, as described in the oxidation of 2,5-diethoxy-4-morpholinoaniline in the presence of arylsulfinic acids. This process involves anodic oxidation using a commercial carbon anode, leading to the formation of the desired sulfonamide derivatives through a Michael-type addition reaction with arylsulfinic acids . Another approach involves the reaction of different amines with carbo-methoxymethyl-3,4-dimethoxybenzenesulfonyl chloride to produce various sulfonamido derivatives . These methods highlight the versatility and adaptability of sulfonamide synthesis.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group attached to an aromatic system or heterocycle. In the case of this compound, the morpholine ring provides a heterocyclic backbone to which the sulfonamide group is attached. The molecular structure is crucial as it influences the reactivity and potential biological activity of the compound.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, depending on their molecular structure and the presence of functional groups. The electrochemical synthesis method indicates that the quinone diimine intermediate formed during the oxidation process is reactive and can undergo addition reactions with arylsulfinic acids . Additionally, the synthesis of N-(4-hydroxyquinolin-2-yl)sulfonamide derivatives through a tandem synthesis involving sulfonyl azides, terminal alkynes, and isatoic anhydride demonstrates the reactivity of sulfonamide derivatives in multi-component reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. The presence of the sulfonamide group typically increases the polarity of the molecule, which can enhance solubility in polar solvents. The electrochemical synthesis method suggests that controlling the exerted potentials can lead to the isolation of different types of products, indicating that the physical properties of the derivatives can be fine-tuned .
科学的研究の応用
Carbonic Anhydrase Inhibition
2-ethyl-N,N-dimethylmorpholine-4-sulfonamide, as part of sulfonamide compounds, has been extensively studied for its inhibitory properties against carbonic anhydrase (CA) enzymes. These enzymes are pivotal in physiological processes such as the regulation of pH and ion transport in various tissues. Research has demonstrated that certain sulfonamides, including morpholine derivatives, exhibit potent inhibitory effects against various CA isozymes, making them potential therapeutic agents for conditions like glaucoma, where reducing intraocular pressure is crucial (Mincione et al., 2005).
Enzyme Kinetic Mechanism and Computational Studies
Sulfonamide derivatives, including those structurally related to this compound, have been synthesized and evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE). These studies are crucial for developing therapeutic agents against neurodegenerative diseases like Alzheimer's. The enzyme kinetics and computational studies help in understanding the mechanism of inhibition and the potential of these compounds as AChE inhibitors, offering insights into their therapeutic application (Abbasi et al., 2018).
Synthesis and Characterization of Novel Compounds
Research into this compound also involves the synthesis and characterization of related sulfonamide compounds. These activities are fundamental in the development of new materials with potential applications in medicine and industry. For instance, studies have focused on synthesizing sulfonated poly(aryl ether sulfone) containing pendent quaternary ammonium groups for applications in proton exchange membranes, highlighting the versatility and utility of sulfonamide derivatives in various scientific and industrial applications (Zhang et al., 2010).
特性
IUPAC Name |
2-ethyl-N,N-dimethylmorpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S/c1-4-8-7-10(5-6-13-8)14(11,12)9(2)3/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFXOSQSQHCMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methylbenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2506450.png)
![3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B2506451.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2506455.png)
![cyclobutyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2506457.png)


![1-methyl-3-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea](/img/structure/B2506462.png)
![2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2506463.png)
![3-(2-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2506464.png)

